2-Fluoro-5-sulfobenzoic acid
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Overview
Description
2-Fluoro-5-sulfobenzoic acid is a fluorinated carboxylic acid that is used in a variety of scientific research applications . It is an important compound in the field of organic chemistry, as it is frequently used in reaction and synthesis processes. It is used in the discovery of novel indolealkylpiperazine derivatives as potent 5-HT1A receptor agonists for potential future treatment of depression .
Synthesis Analysis
The specific synthesis method of 2-Fluoro-5-sulfobenzoic acid can be obtained through organic synthesis reactions . The specific synthesis route needs to be designed and optimized according to experimental conditions and purposes . It has been utilized in the synthesis of β-turn peptidomimetics.Molecular Structure Analysis
The molecular formula of 2-Fluoro-5-sulfobenzoic acid is C7H5FO5S . It has a molecular weight of 220.18 .Chemical Reactions Analysis
2-Fluoro-5-sulfobenzoic acid is used in the discovery of novel indolealkylpiperazine derivatives as potent 5-HT1A receptor agonists .Physical And Chemical Properties Analysis
The density of 2-Fluoro-5-sulfobenzoic acid is predicted to be 1.707±0.06 g/cm3 . The pKa is predicted to be -1.05±0.50 .Scientific Research Applications
Advancements in Xeno Nucleic Acid (XNA) Research
2-Fluoro-5-sulfobenzoic acid is a key component in the research of 2’-Fluoro Arabino Nucleic Acid (FANA), a type of Xeno Nucleic Acid (XNA) . FANA holds substantial promise across diverse biological and therapeutic domains .
Enzymatic Toolkit for FANA Manipulation
The compound plays a crucial role in advancing the enzymatic toolkit for FANA manipulation, encompassing phosphorylation, ligation, chimeric amplification, and catalyzing T7 RNAP-catalyzed RNA transcription . These advancements expedite fundamental research, functional evolution, and translational applications of FANA-based XNA agents .
Preparation of Iodoquinolonic Acid
2-Fluoro-5-sulfobenzoic acid may be used in the preparation of 1-N-ethyl 6-iodoquinolonic acid and 1-N-cyclopropyl 6-iodoquinolonic acid .
Generation of Electron Transfer Dissociation (ETD) Reagents
The compound may also be used as a precursor for the generation of electron transfer dissociation (ETD) reagents .
Mechanism of Action
Target of Action
It has been used in the synthesis of novel indolealkylpiperazine derivatives, which are potent 5-ht1a receptor agonists . The 5-HT1A receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin, and it is implicated in a variety of physiological and neurological processes.
Mode of Action
As a chemical intermediate, it is likely that its mode of action is dependent on the specific context of the biochemical reaction it is involved in. In the case of the synthesis of indolealkylpiperazine derivatives, it may contribute to the formation of the final compound, which then interacts with the 5-HT1A receptor .
Biochemical Pathways
As an intermediate in the synthesis of indolealkylpiperazine derivatives, it may indirectly influence the serotonin system through these compounds’ action on the 5-HT1A receptor .
Result of Action
As a chemical intermediate, its effects would be largely dependent on the specific context of its use. In the synthesis of indolealkylpiperazine derivatives, it may contribute to the formation of compounds with potent activity at the 5-HT1A receptor .
properties
IUPAC Name |
2-fluoro-5-sulfobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO5S/c8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h1-3H,(H,9,10)(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYQUMDMVVFSIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-sulfobenzoic acid |
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